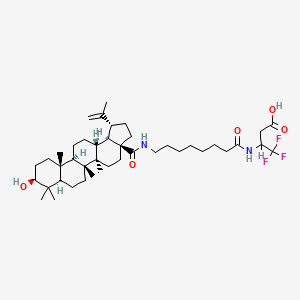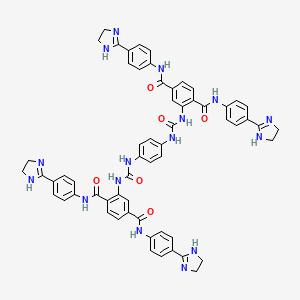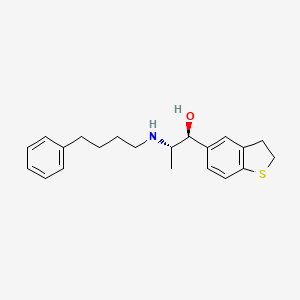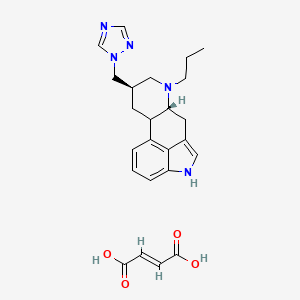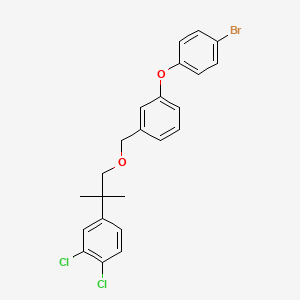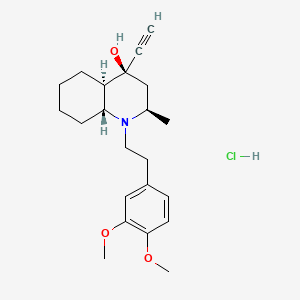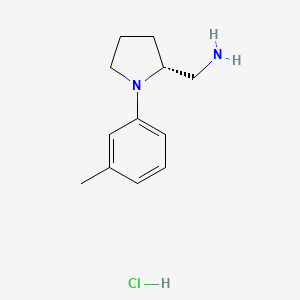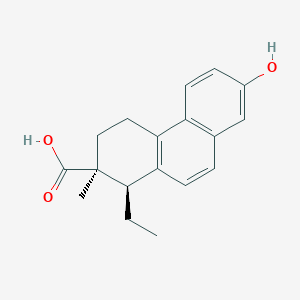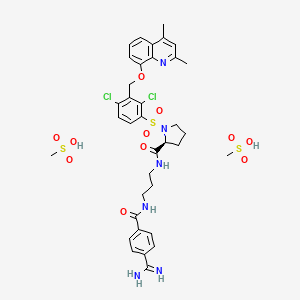
Anatibant dimesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anatibant dimesylate is a selective, potent, small-molecule antagonist of the bradykinin B2 receptor. It has been investigated for its potential use in treating traumatic brain injuries. This compound crosses the blood-brain barrier, reduces brain edema formation, and improves neurological function following experimental traumatic brain injury .
Méthodes De Préparation
The synthesis of Anatibant dimesylate involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a pyrrolidine sulfonamide linked to a quinoline moiety. The reaction conditions often involve the use of protecting groups and selective deprotection steps to achieve the desired product. Industrial production methods focus on optimizing yield and purity while ensuring safety and scalability .
Analyse Des Réactions Chimiques
Anatibant dimesylate undergoes various chemical reactions, including substitution and reduction. Common reagents used in these reactions include reducing agents like sodium borohydride and substitution reagents such as alkyl halides. The major products formed from these reactions are typically derivatives of the parent compound, which retain the core structure but exhibit different functional groups .
Applications De Recherche Scientifique
Anatibant dimesylate has been extensively studied for its potential therapeutic applications. In the field of medicine, it has shown promise in reducing brain edema and improving neurological outcomes in traumatic brain injury models. Additionally, its role as a bradykinin B2 receptor antagonist makes it a valuable tool in studying the physiological and pathological roles of bradykinin in various biological processes .
Mécanisme D'action
The mechanism of action of Anatibant dimesylate involves its selective antagonism of the bradykinin B2 receptor. By binding to this receptor, this compound inhibits the binding of bradykinin, thereby reducing vascular permeability and subsequent brain edema formation. This action helps in mitigating the damage caused by traumatic brain injuries and improving neurological function .
Comparaison Avec Des Composés Similaires
Anatibant dimesylate is unique in its high selectivity and potency as a bradykinin B2 receptor antagonist. Similar compounds include Fasitibant, FR173657, WIN64338, Bradyzide, CHEMBL442294, and JSM10292. These compounds also target the bradykinin B2 receptor but differ in their chemical structures and pharmacological profiles. This compound’s ability to cross the blood-brain barrier and its efficacy in reducing brain edema make it particularly noteworthy .
Propriétés
Numéro CAS |
1332585-65-5 |
|---|---|
Formule moléculaire |
C36H44Cl2N6O11S3 |
Poids moléculaire |
903.9 g/mol |
Nom IUPAC |
(2S)-N-[3-[(4-carbamimidoylbenzoyl)amino]propyl]-1-[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylpyrrolidine-2-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C34H36Cl2N6O5S.2CH4O3S/c1-20-18-21(2)41-31-24(20)6-3-8-28(31)47-19-25-26(35)13-14-29(30(25)36)48(45,46)42-17-4-7-27(42)34(44)40-16-5-15-39-33(43)23-11-9-22(10-12-23)32(37)38;2*1-5(2,3)4/h3,6,8-14,18,27H,4-5,7,15-17,19H2,1-2H3,(H3,37,38)(H,39,43)(H,40,44);2*1H3,(H,2,3,4)/t27-;;/m0../s1 |
Clé InChI |
YTTYYRCGZDOABP-LPCSYZHESA-N |
SMILES isomérique |
CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCC[C@H]4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C.CS(=O)(=O)O.CS(=O)(=O)O |
SMILES canonique |
CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCCC4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C.CS(=O)(=O)O.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




